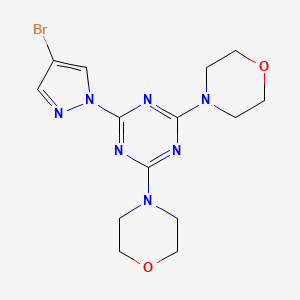
2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
Descripción general
Descripción
2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a brominated pyrazole ring and two morpholine groups attached to a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the brominated pyrazole and morpholine groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions. The process may include refluxing the reaction mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and scalability. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The triazine core provides structural stability and contributes to the overall bioactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-CHLORO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
- 2-(4-FLUORO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
- 2-(4-METHYL-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
Uniqueness
The presence of the bromine atom in 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE distinguishes it from other similar compounds. Bromine can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Propiedades
IUPAC Name |
4-[4-(4-bromopyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN7O2/c15-11-9-16-22(10-11)14-18-12(20-1-5-23-6-2-20)17-13(19-14)21-3-7-24-8-4-21/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUOCZYOASSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=C(C=N3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
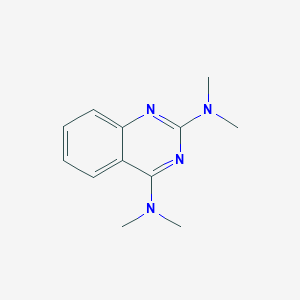
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3591040.png)
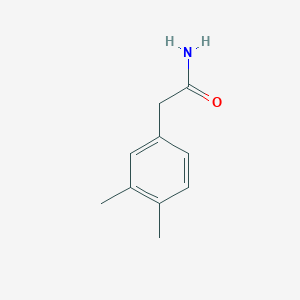
![N-[2-(4-bromophenyl)benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B3591049.png)
![5-(4-Fluorophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide](/img/structure/B3591073.png)
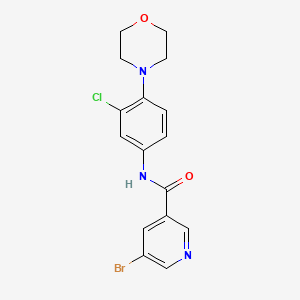
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3591077.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3591078.png)
![2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3591086.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B3591101.png)
![2-bromo-N-[(3-hydroxypyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3591106.png)
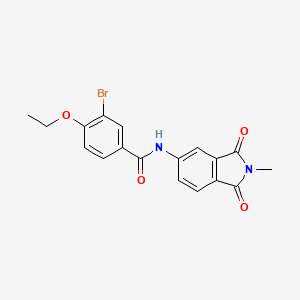
![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3591121.png)
![4-chloro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3591129.png)
